molecular formula C11H11FN2O B8065322 6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-

6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-

Cat. No.: B8065322
M. Wt: 206.22 g/mol
InChI Key: QGADOMIFOCJKHT-UHFFFAOYSA-N
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Description

6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- is an organic compound with the molecular formula C19H18FN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- typically involves multiple steps, including substitution, cyclization, and oxidation reactions. One common method involves the reaction of a suitable precursor with fluorinating agents under controlled conditions to introduce the fluorine atom .

Industrial Production Methods

Industrial production of this compound requires advanced organic synthesis techniques and specialized laboratory equipment. The process often involves the use of high-purity reagents and precise control of reaction conditions to ensure the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets. For instance, as a PARP inhibitor, it binds to the enzyme poly-ADP ribose polymerase-1 (PARP-1), inhibiting its activity and thereby affecting DNA repair processes. This mechanism is particularly relevant in cancer therapy, where inhibiting PARP-1 can enhance the efficacy of certain chemotherapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6H-Pyrrolo4,3,2-efbenzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro- is unique due to its specific structural features and fluorine substitution, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-11-7-4-9(15)13-5-6-2-1-3-8(14-11)10(6)7/h4,6H,1-3,5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGADOMIFOCJKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)C=C3C2=C(C1)N=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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